Z-Phe-OBzl

Peptide Synthesis Amino Acid Protection Process Chemistry

Multi-step peptide syntheses involving acid-labile side-chain protecting groups often fail when Nα-protection is prematurely cleaved. Z-Phe-OBzl (CAS 60379-01-3) is the exact solution: its Z group withstands acidic conditions (e.g., TFA) that remove Boc, while remaining cleavable by hydrogenolysis. This orthogonality prevents undesired side reactions and enables iterative coupling without N-deprotection compromise. - Orthogonal to Boc: acid-stable Nα-protection for routes with acid-labile side-chain groups - Enzymatically removable Z group supports protease-catalyzed peptide synthesis - Validated in formylpeptide analog synthesis (For-Met-Lys(Z)-Phe-OBzl) - Bulk in-house synthesis achievable at 97% yield from Z-Phe-OH + BnOH Available at ≥98% purity; shipped at ambient temperature.

Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
CAS No. 60379-01-3
Cat. No. B554279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-OBzl
CAS60379-01-3
Molecular FormulaC24H23NO4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
InChIKeyILHGLRRAUKTLLN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-OBzl (CAS 60379-01-3): Protected Phenylalanine Building Block for Peptide Synthesis and Enzyme Studies


Z-Phe-OBzl (Z-L-phenylalanine benzyl ester, CAS 60379-01-3) is a fully protected L-phenylalanine derivative in which the α-amino group is masked by a benzyloxycarbonyl (Z) group and the α-carboxyl group is protected as a benzyl ester (OBzl) . This dual-protection strategy renders the compound inert under standard peptide coupling conditions until selective deprotection is performed, enabling its use as a protected building block in both solution-phase and solid-phase peptide synthesis (SPPS) workflows . The compound exhibits a melting point of 63–65 °C and a predicted density of 1.195 g/cm³, and is commercially available at purities of ≥97–98% as a powder .

Why Z-Phe-OBzl Cannot Be Simply Replaced by Boc-Phe-OBzl, Fmoc-Phe-OBzl, or Unprotected Phenylalanine Derivatives


Procurement decisions involving Z-Phe-OBzl versus its closest analogs—Boc-Phe-OBzl (CAS 66617-58-1), Fmoc-Phe-OBzl, or unprotected Phe-OBzl—cannot be based solely on the phenylalanine core. The Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups are orthogonal in their acid lability: the Boc group is cleaved under mild acidic conditions (e.g., TFA), whereas the Z group is stable to acid but removable by catalytic hydrogenation or strong acid [1] [2]. This orthogonality dictates that Z-Phe-OBzl is specifically required when a synthetic route demands acid-stable Nα-protection during iterative deprotection–coupling cycles, or when hydrogenolytic global deprotection is planned [3]. Substituting Boc-Phe-OBzl in such a route would result in premature N-deprotection and undesired side reactions. Furthermore, the Z group serves as an enzymatically removable protecting group in protease-catalyzed peptide synthesis, a functional niche not shared by Boc or Fmoc analogs .

Z-Phe-OBzl (CAS 60379-01-3): Quantified Differentiation Evidence Versus Analogs and Alternatives


Synthetic Route Yield Comparison: Z-Phe-OBzl via Z-Phe-OH + Benzyl Alcohol Delivers 97% Yield

Z-Phe-OBzl can be synthesized from N-Cbz-L-phenylalanine (Z-Phe-OH) and benzyl alcohol via esterification, achieving a reported yield of approximately 97% [1]. An alternative route using CO₂, L-phenylalanine, and benzyl chloride yields 84% [1]. These yields provide a benchmark for evaluating synthesis route efficiency when procuring the compound or considering in-house preparation versus commercial sourcing. While analogous esterifications of Boc-Phe-OH with benzyl alcohol proceed with yields typically in the 80–90% range, no direct head-to-head comparison under identical conditions was identified.

Peptide Synthesis Amino Acid Protection Process Chemistry

Protecting Group Orthogonality: Z versus Boc Acid Lability Defines Synthetic Route Compatibility

The Z group of Z-Phe-OBzl is stable to the mild acidic conditions (e.g., 20–50% TFA in DCM) that quantitatively remove the Boc group (t₁/₂ < 2 min in 50% TFA) [1]. Conversely, the Boc group is stable to hydrogenolytic conditions (H₂, Pd/C) that cleave the Z group and the OBzl ester [1]. This orthogonality enables sequential, chemoselective deprotection strategies that are not possible with a single protecting group class. Fmoc-Phe-OBzl, which is base-labile (20% piperidine, t₁/₂ ~6–10 min), represents a third orthogonal option but introduces different compatibility constraints with base-sensitive residues [2].

Peptide Synthesis Orthogonal Protection SPPS

Validated Use in Bioactive Peptide Construction: Chemotactic Analog For-Met-Lys(Z)-Phe-OBzl Demonstrates Functional Activity

Z-Phe-OBzl has been incorporated into a linear chemotactic peptide analog, For-Met-Lys(Z)-Phe-OBzl, which was shown to retain functional activity as a chemoattractant, secretagogue, and superoxide anion generating agent when tested on human neutrophils [1]. The activity was compared to the prototypical ligand For-Met-Leu-Phe-OMe and a cyclic analog For-Met-Lys-Phe-For-Met-Lys-Phe- within the same study [1]. This demonstrates that the Z-protected phenylalanine benzyl ester can be integrated into biologically active peptide sequences without abolishing receptor engagement, validating its utility in structure-activity relationship (SAR) studies.

Chemotaxis Formylpeptide Receptor Neutrophil Biology

Commercial Availability and Purity Benchmarking Across Suppliers

Z-Phe-OBzl is available from multiple commercial suppliers with reported purities ranging from 97% to ≥98.0% (TLC) . In contrast, the direct analog Boc-Phe-OBzl (CAS 66617-58-1) is also widely available with similar purity specifications (typically ≥98%), while Fmoc-Phe-OBzl is a standard catalog item. The differentiation lies in the Z group's compatibility with specific synthetic workflows rather than purity metrics. No supplier provides comparative purity or lot-to-lot consistency data benchmarking Z-Phe-OBzl against its analogs. Pricing is vendor-specific and subject to market fluctuations.

Chemical Procurement Quality Control Vendor Comparison

Optimal Use Cases for Z-Phe-OBzl (CAS 60379-01-3) Based on Verified Evidence


Solution-Phase Peptide Synthesis Requiring Acid-Stable Nα-Protection

When a multi-step peptide synthesis involves iterative coupling steps where the growing chain contains acid-labile side-chain protecting groups (e.g., Boc, tBu) or the target peptide itself is acid-sensitive, Z-Phe-OBzl provides Nα-protection that withstands acidic conditions while remaining removable by hydrogenation. This orthogonal stability is documented in the standard peptide synthesis literature [1]. Substituting Boc-Phe-OBzl in such a route would lead to unintended N-deprotection and side-product formation.

Enzymatic Peptide Synthesis Using Proteases

The Z group is recognized as an enzymatically removable protecting group, enabling protease-catalyzed peptide bond formation strategies that avoid harsh chemical deprotection steps. Z-Phe-OBzl has been specifically described as serving as an acyl donor intermediate in such protease-catalyzed reactions . This enzymatic compatibility is a functional attribute that differentiates Z-Phe-OBzl from base-labile Fmoc analogs, which are not suitable for aqueous enzymatic conditions.

Construction of Chemotactic Peptide Analogs for Neutrophil Studies

Z-Phe-OBzl has been validated as a protected building block in the synthesis of For-Met-Lys(Z)-Phe-OBzl, a linear analog of chemotactic formylpeptides that retained chemoattractant, secretagogue, and superoxide-generating activity on human neutrophils [2]. This supports procurement for SAR studies of formylpeptide receptor ligands and related innate immunity research.

In-House Synthesis of Z-Phe-OBzl from Z-Phe-OH

For laboratories with peptide chemistry capabilities requiring large quantities of Z-Phe-OBzl, the reported 97% yield from Z-Phe-OH and benzyl alcohol [3] provides a high-efficiency route that may be more cost-effective than commercial purchase at scale. This yield benchmark supports in-house process development and cost-benefit analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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